Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride
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Overview
Description
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group and the isoindoline moiety in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus, like this one, have been found to bind with high affinity to multiple receptors , which could potentially be the targets of this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, can affect a wide range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves esterification with methanol in the presence of a catalyst to form the methyl ester. The hydrochloride salt is obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Formation of 4-amino-1,3-dioxoisoindolin-2-yl)benzoate.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the isoindoline-1,3-dione core but lacks the nitro group and benzoate ester.
N-Substituted isoindoline-1,3-diones: Similar structure with different substituents on the nitrogen atom.
Nitrobenzene derivatives: Contain the nitro group but lack the isoindoline moiety.
Uniqueness
Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride is unique due to the combination of the nitro group and the isoindoline-1,3-dione core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6.ClH/c1-24-16(21)9-5-7-10(8-6-9)17-14(19)11-3-2-4-12(18(22)23)13(11)15(17)20;/h2-8H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOMHSVACALDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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